3-Fluoro-4-(trifluoromethoxy)phenol
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Overview
Description
3-Fluoro-4-(trifluoromethoxy)phenol is an organofluorine compound with the molecular formula C7H4F4O2 and a molecular weight of 196.1 g/mol . This compound is characterized by the presence of both fluorine and trifluoromethoxy groups attached to a phenol ring, making it a valuable molecule in various chemical applications due to its unique properties.
Preparation Methods
The synthesis of 3-Fluoro-4-(trifluoromethoxy)phenol typically involves the introduction of fluorine and trifluoromethoxy groups onto a phenol ring. One common method is the trifluoromethoxylation of a fluorophenol precursor. This can be achieved through the reaction of 3-fluorophenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
3-Fluoro-4-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield hydroxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Fluoro-4-(trifluoromethoxy)phenol has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance binding affinity through hydrophobic interactions . The trifluoromethoxy group can also influence the compound’s electronic properties, affecting its reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
3-Fluoro-4-(trifluoromethoxy)phenol can be compared with other fluorinated phenols, such as 4-(trifluoromethyl)phenol and 3-(trifluoromethoxy)phenol . These compounds share similar structural features but differ in the position and nature of the fluorine-containing groups. The unique combination of fluorine and trifluoromethoxy groups in this compound provides distinct electronic and steric properties, making it particularly useful in specific applications .
Similar compounds include:
- 4-(Trifluoromethyl)phenol
- 3-(Trifluoromethoxy)phenol
- 2-Fluoro-4-(trifluoromethoxy)phenol
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O2/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFSPWRTXCDUIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382605 |
Source
|
Record name | 3-Fluoro-4-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177596-38-2 |
Source
|
Record name | 3-Fluoro-4-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-(trifluoromethoxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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